![molecular formula C20H22N4O5 B2368155 ethyl 2-(7-benzyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamido)acetate CAS No. 1021216-66-9](/img/structure/B2368155.png)
ethyl 2-(7-benzyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamido)acetate
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Description
The compound “ethyl 2-(7-benzyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamido)acetate” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered heterocyclic ring with two nitrogen atoms. Pyrimidines are important structural motifs found in numerous bioactive molecules .
Scientific Research Applications
Synthesis and Structural Studies
Synthesis Techniques
Research has explored diverse methods for synthesizing related pyrrolopyrimidine derivatives. For example, Kurihara et al. (1983) described the synthesis of ethyl 3-acetyl-8-cyano-6,7-dimethylpyrrolo[1,2-a]pyrimidine-4-carboxylate and related compounds, highlighting a method for creating complex pyrrolopyrimidine structures (Kurihara, Nasu, & Adachi, 1983).
Diversity in Pyrrolopyrimidine Derivatives
Marcotte et al. (2003) demonstrated the diversity-oriented synthesis of functionalized pyrrolo[3,2-d]pyrimidines, adding elements of molecular diversity to the pyrimidine nitrogens (Marcotte, Rombouts, & Lubell, 2003).
Biological and Chemical Properties
Cytotoxic Activity
El-Sayed and Fadda (2018) synthesized novel thieno[2,3-d:4,5-d']dipyrimidine derivatives and evaluated their cytotoxic activities, contributing to the understanding of the biological properties of pyrrolopyrimidine compounds (El-Sayed & Fadda, 2018).
Potential Anticancer Agents
Rahmouni et al. (2016) developed novel pyrazolopyrimidines derivatives, investigating their potential as anticancer and anti-5-lipoxygenase agents. This research provides insights into the therapeutic applications of pyrrolopyrimidine derivatives (Rahmouni et al., 2016).
Applications in Heterocyclic Chemistry
Development of Heterocyclic Compounds
Various studies have focused on the synthesis of new heterocyclic compounds related to pyrrolopyrimidines, exploring their reactivity and potential applications in chemistry and pharmacology. For instance, Moneam (2005) conducted research on pyrrolylthieno[2,3-d]pyrimidines and thieno[2,3-d][4,5-d] dipyrimidines, expanding the scope of heterocyclic compounds derived from pyrrolopyrimidines (Moneam, 2005).
Electroorganic Synthesis
Veisi, Maleki, and Farokhzad (2017) demonstrated an electroorganic synthesis approach for pyrano[2, 3-d] pyrimidine derivatives, showcasing an environmentally friendly and efficient method for creating these compounds (Veisi, Maleki, & Farokhzad, 2017).
properties
IUPAC Name |
ethyl 2-[(7-benzyl-1,3-dimethyl-2,4-dioxopyrrolo[2,3-d]pyrimidine-6-carbonyl)amino]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O5/c1-4-29-16(25)11-21-17(26)15-10-14-18(22(2)20(28)23(3)19(14)27)24(15)12-13-8-6-5-7-9-13/h5-10H,4,11-12H2,1-3H3,(H,21,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNNAJAJNJJYVKL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C1=CC2=C(N1CC3=CC=CC=C3)N(C(=O)N(C2=O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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